5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine
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Overview
Description
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 5-bromo-2-fluoropyridin-3-ol with methylating agents under specific conditions. For instance, the compound can be synthesized by dissolving 5-bromo-2-fluoropyridin-3-ol in acetonitrile, adding potassium carbonate, and then adding iodomethane dropwise. The reaction mixture is stirred at 80°C for 16 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridin-3-ol
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide
Uniqueness
5-Bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrFN2 |
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Molecular Weight |
267.10 g/mol |
IUPAC Name |
5-bromo-2-(6-fluoropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3 |
InChI Key |
CWEXEMNGSVTLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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